
4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate” is a chemical compound with the CAS Number: 1609403-61-3 . It has a linear formula of C10 H7 F N2 O2 . 2 H2 O . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 242.21 . The InChI code for this compound is 1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
Chemical and Physicochemical Studies
The chemical and physicochemical properties of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate and related compounds have been extensively studied, particularly focusing on their roles in peptide synthesis and their interactions with biological molecules. For instance, the application of spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a related compound, has provided valuable insights into peptide secondary structure and dynamics using various spectroscopic techniques (Schreier et al., 2012). This research highlights the utility of such compounds in probing the conformational aspects of peptides and their interactions, emphasizing the importance of fluorinated and nitrogen-containing heterocycles in biomedical research.
Corrosion Inhibition
Quinoline derivatives, including 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate, have demonstrated significant effectiveness as corrosion inhibitors, particularly for metallic surfaces. These compounds form stable chelating complexes with surface metallic atoms, showcasing their potential in protecting industrial equipment and infrastructure from corrosive damage (Verma et al., 2020). This application is critical for extending the lifespan and maintaining the integrity of metal components in various industrial settings.
Optoelectronic Materials
The development of optoelectronic materials has benefitted from the incorporation of quinoline derivatives, leveraging their aromatic and electron-deficient nature. Functionalized quinazolines and pyrimidines, which share structural similarities with 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate, have been utilized in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). These materials hold promise for advancing the field of organic electronics and photonics, offering new avenues for the design of energy-efficient and high-performance optoelectronic devices.
Pharmaceutical Research
In pharmaceutical research, quinoline derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural versatility of these compounds allows for the synthesis of a wide array of bioactive molecules, contributing to the discovery and development of new therapeutic agents (Tiwary et al., 2016). The investigation of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate and its derivatives can lead to significant advancements in drug development, highlighting the compound's importance in medicinal chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-6-fluoroquinoline-3-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIAJNSHNWILGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


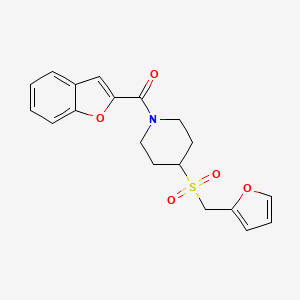
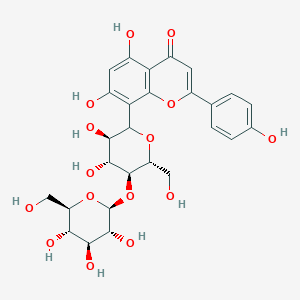

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)
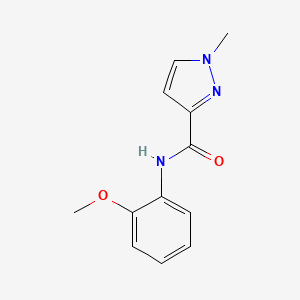
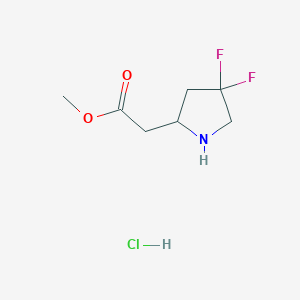
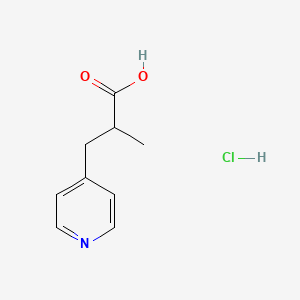
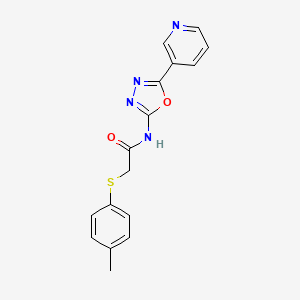
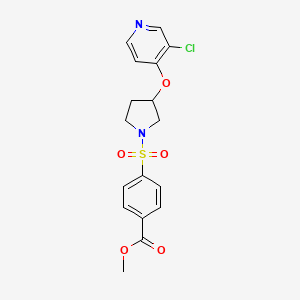

![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)